1-Benzyl-3-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)urea is a complex organic compound that features a benzyl group, a chlorophenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)urea typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a chlorophenylmethyl group. The final step involves the introduction of the benzyl group and the formation of the urea linkage. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems to monitor temperature, pressure, and reaction time would ensure the consistency and quality of the final product. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an alkane or an amine.
Scientific Research Applications
1-Benzyl-3-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to act as an inhibitor or activator of specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-({1-[(4-chlorophenyl)methyl]piperidin-4-YL}methyl)urea: Similar structure but with a different position of the chlorine atom.
1-Benzyl-3-({1-[(3-bromophenyl)methyl]piperidin-4-YL}methyl)urea: Similar structure but with a bromine atom instead of chlorine.
1-Benzyl-3-({1-[(3-fluorophenyl)methyl]piperidin-4-YL}methyl)urea: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
1-Benzyl-3-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)urea is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-benzyl-3-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c22-20-8-4-7-19(13-20)16-25-11-9-18(10-12-25)15-24-21(26)23-14-17-5-2-1-3-6-17/h1-8,13,18H,9-12,14-16H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKUKXLUZRAWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.